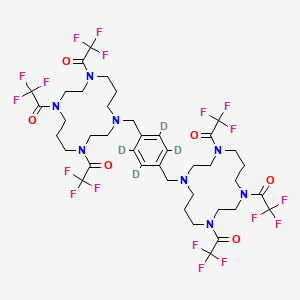
Egfr-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-33 is an acrylamide derivative known for its potent inhibition of the epidermal growth factor receptor (EGFR). This compound is a low-toxicity antitumor agent, making it a promising candidate for the study of EGFR mutation-related diseases, particularly non-small cell lung cancer (NSCLC) .
Méthodes De Préparation
The synthesis of Egfr-IN-33 involves several steps, starting with the preparation of the acrylamide derivative. The synthetic route typically includes the following steps:
Formation of the acrylamide core: This involves the reaction of an amine with acryloyl chloride under controlled conditions.
Substitution reactions: Various substituents are introduced to the acrylamide core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Analyse Des Réactions Chimiques
Egfr-IN-33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr-IN-33 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of acrylamide derivatives.
Biology: It is used to study the role of EGFR in cell signaling and cancer progression.
Medicine: It is being investigated as a potential therapeutic agent for treating EGFR mutation-related diseases, particularly NSCLC.
Industry: It is used in the development of new antitumor agents and other pharmaceuticals
Mécanisme D'action
Egfr-IN-33 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). The compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Egfr-IN-33 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:
Gefitinib: An EGFR inhibitor used to treat NSCLC.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor that is effective against certain EGFR mutations resistant to earlier inhibitors.
This compound stands out due to its potential for lower toxicity and its effectiveness in inhibiting EGFR, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C26H25ClN6O2 |
|---|---|
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31) |
Clé InChI |
STUXODUGAYCQRS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


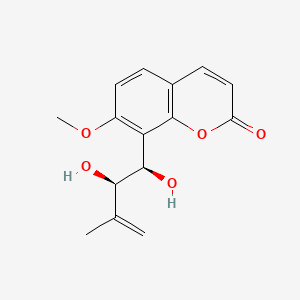

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
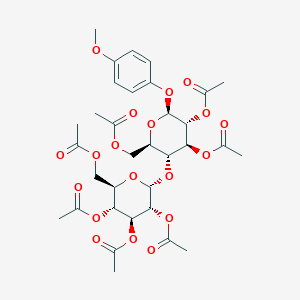


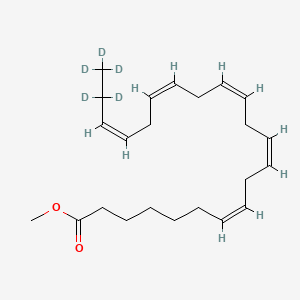
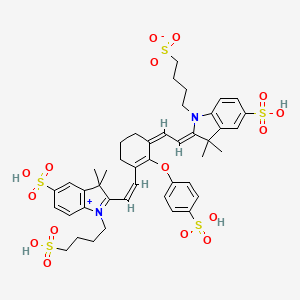
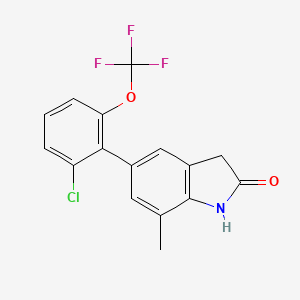
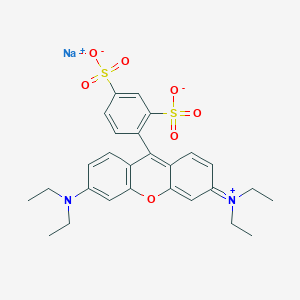
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

